

Core Chemical Properties and Significance

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Compound Focus: 3-Amino-1,2,4-triazine

CAS No.: 1120-99-6

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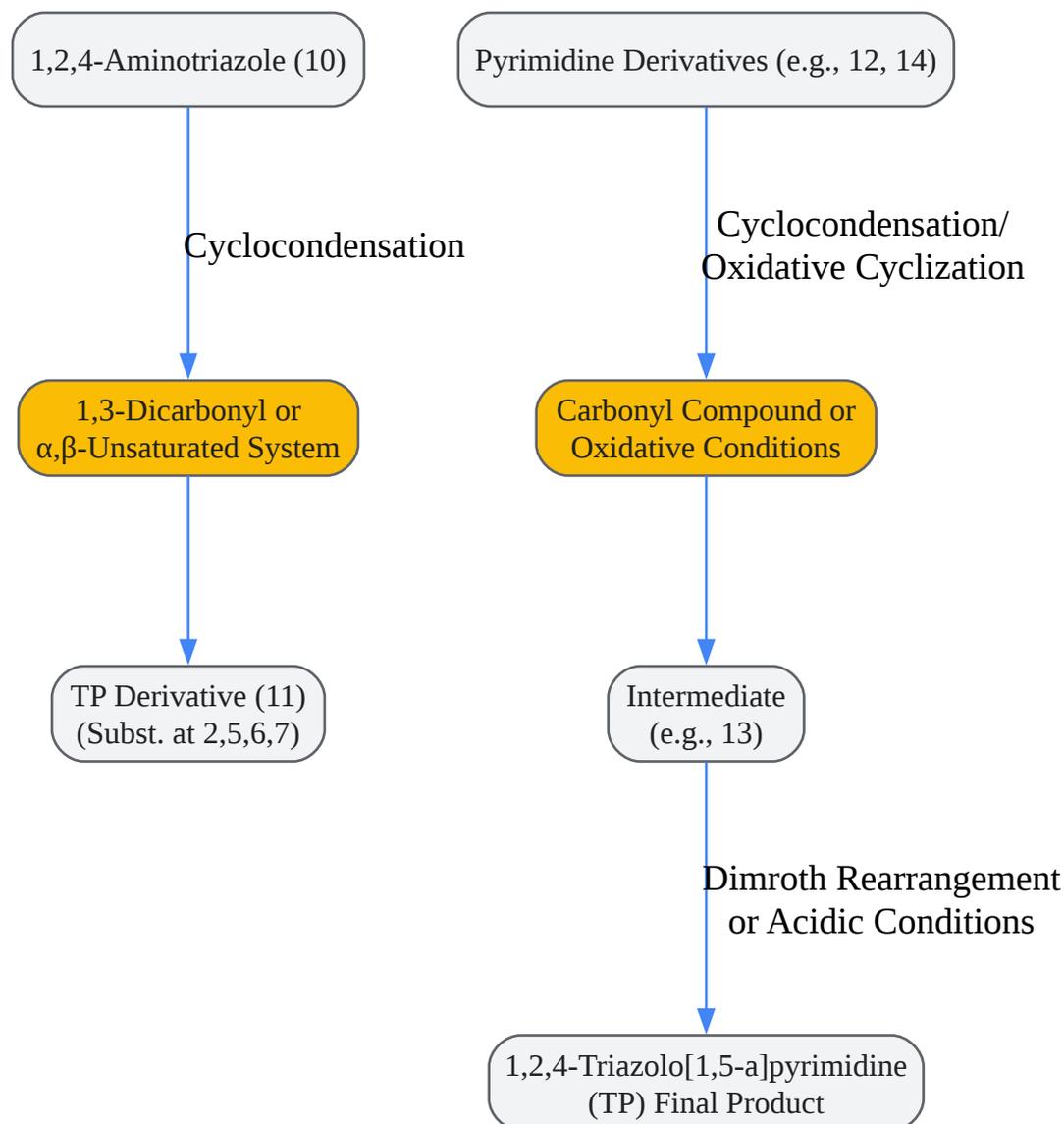
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The 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle, while not a direct aza-analogue, serves as an excellent model system due to its privileged status in medicinal chemistry and its isoelectronic relationship with purines [1].

- **Purine Bioisostere:** The TP ring system is isoelectronic with the purine ring, making it a versatile bioisostere in drug design. This replacement can mimic the purine scaffold in biological systems, particularly for targeting enzyme active sites like those in kinases [1].
- **Additional Bioisosteric Roles:** Beyond purine mimicry, the TP scaffold can also function as a bioisostere for a carboxylic acid functional group and an N-acetyl fragment of ϵ -N-acetylated lysine, highlighting its versatility [1].
- **Metal Chelation:** Three nitrogen atoms in the TP ring provide accessible electron pairs, making it an effective ligand for forming metal complexes. This property has been exploited in developing anti-cancer and anti-parasitic agents [1].

Synthetic Methodologies

The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines and related frameworks primarily relies on annulation reactions, offering flexibility for introducing diverse substitutions [1].



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Synthetic Pathways to 1,2,4-Triazolo[1,5-a]pyrimidines. Key routes involve annulation of 1,2,4-aminotriazole or functionalized pyrimidine precursors [1].

Biological Activities and Therapeutic Applications

These heterocyclic systems demonstrate a wide spectrum of potent biological activities, underpinning their value in drug discovery.

Anticancer Activity of 1,2,4-Triazolo[1,5-a]pyrimidine Indole Derivatives [2]

The table below summarizes the anti-proliferative activity (IC50 in $\mu\text{mol/L}$) of selected hybrid compounds against human cancer cell lines.

Compound	MGC-803 (Gastric)	HCT-116 (Colorectal)	MCF-7 (Breast)
H5	12.4 \pm 0.41	13.1 \pm 0.42	28.1 \pm 0.92
H9	15.1 \pm 0.47	15.4 \pm 0.32	>80
H12	9.47 \pm 0.21	9.58 \pm 0.48	13.1 \pm 0.39
H18	17.5 \pm (data incomplete)	(data not shown)	(data not shown)
5-Fu (Positive Control)	(Data used for comparison in study)		

- **Mechanism of Action:** Compound **H12** exhibited the strongest activity and was found to **dose-dependently inhibit the ERK signaling pathway**, decreasing phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT. It also induced **G2/M cell cycle arrest** and **apoptosis** in MGC-803 cells [2].

Other Significant Pharmacological Activities

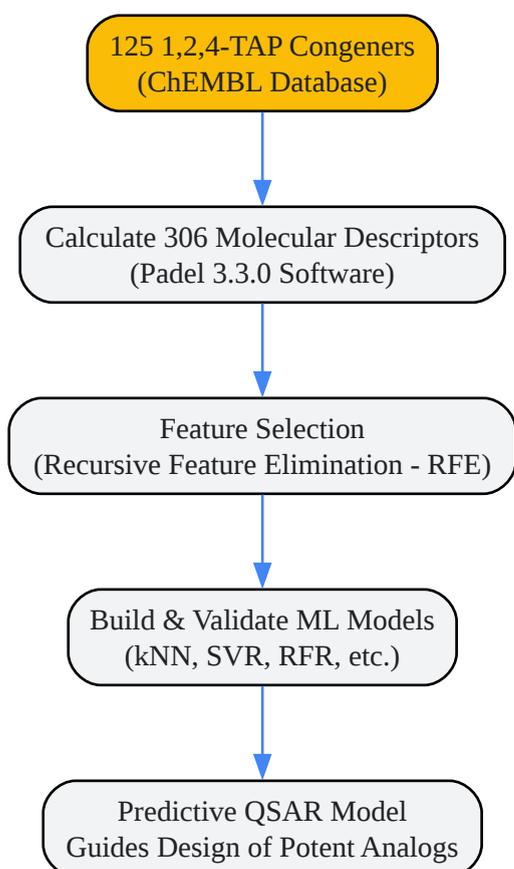
- **Anti-inflammatory & Analgesic:** Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidines show significant anti-inflammatory and analgesic activities, with compounds **9**, **13**, and **14a** identified as the most potent. These agents are developed as alternatives to traditional NSAIDs to reduce gastrointestinal side effects [3].
- **Antiviral:** 1,2,4-Triazolo[1,5-a]pyrimidine-2-carboxamide scaffolds have been designed as disruptors of the **PA-PB1 subunit interaction** in the influenza virus RNA-dependent RNA polymerase (RdRP)

[4].

- **Antimicrobial & Antifungal:** Novel 1,2,4-triazolo[4,3-b][1,2,4,5]tetrazines and 1,2,4-triazolo[4,3-b][1,2,4]triazines demonstrate high antibacterial and antifungal activities against pathogens like *E. coli*, *P. aeruginosa*, *S. aureus*, and *C. albicans*, comparable to commercial antibiotics [5].
- **Anti-malarial:** A quantitative structure-activity relationship (QSAR) model was built for 125 congeners of 1,2,4-TAP, successfully predicting anti-malarial activity against *Plasmodium falciparum* [6].

Quantitative Structure-Activity Relationship (QSAR) Insights

Machine learning-based QSAR modeling provides a data-driven approach to optimize heterocyclic compounds for desired properties.



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QSAR Modeling Workflow for Anti-malarial 1,2,4-TAP Analogs. Machine learning models predict activity based on key molecular descriptors to guide rational design [6].

- **Key Molecular Descriptors:** The most significant variables for predicting anti-malarial pIC50 include **npr1**, **pmi3**, **slogP**, **vsurf-CW2**, and **vsurf-W2** [6].
- **Model Performance:** Algorithms like **k-Nearest Neighbors (kNN)**, **Support Vector Regressor (SVR)**, and **Random Forest Regressor (RFR)** demonstrated strong robustness and reliability in predicting activity [6].

Experimental Protocols

The following methodology provides a general, adaptable procedure for synthesizing novel heterocyclic systems, representative of approaches used in the field [5].

General Procedure for Heterocyclization under Reflux

This example outlines the synthesis of novel 1,2,4-triazolo[4,3-b][1,2,4,5]tetrazines and 1,2,4-triazolo[4,3-b][1,2,4]triazines [5].

- **Reaction Setup:** A mixture of starting materials (e.g., 3-substituted-4-amino-5-substituted-amino-1,2,4-triazoles) and a bifunctional reagent (e.g., chloromethyl biphenyl-phosphanoxide, phenacyl bromide, diethyl oxalate) in a 1:1 molar ratio is prepared in a suitable solvent (e.g., 100 mL of Ethanol-DMF or Tetrahydrofuran (THF)).
- **Catalyst/Base:** In some cases, a base like triethylamine (TEA, ~0.5 mL) is added.
- **Reaction Execution:** The reaction mixture is heated under **reflux for 3-6 hours**, with progression monitored by TLC.
- **Work-up:** The mixture is cooled and poured into ice. The resulting solid precipitate is collected by **vacuum filtration**.
- **Purification:** The crude product is purified by **recrystallization** from an appropriate solvent to yield the pure final compound.

Characterization Techniques

- **Melting Point:** Determined using a melting point apparatus (e.g., Stuart Scientific) [3] [5].
- **FTIR Spectroscopy:** Performed on a spectrometer (e.g., Perkin Elmer) to identify functional groups [3] [5].
- **NMR Spectroscopy:** ¹H and ¹³C NMR spectra are recorded (e.g., on a Bruker DPX 400 MHz spectrometer) in deuterated DMSO or CDCl₃ to confirm molecular structure [3] [5].
- **Mass Spectrometry:** Mass spectra are acquired using instruments like a Shimadzu GC/MS-QP-5050A to determine molecular weight [3] [5].

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